molecular formula C21H38O8 B3029806 2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 791849-22-4

2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B3029806
CAS RN: 791849-22-4
M. Wt: 418.5 g/mol
InChI Key: DQRUOTCFENUXKV-UHFFFAOYSA-N
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Description

2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Ophiopogon japonicus, Ficus pumila, and other organisms with data available.

Scientific Research Applications

Diabetes Management

A study isolated a compound similar to the chemical from the fruits of Syzygium densiflorum, traditionally used in diabetes treatment. Computational methods identified it as a potential target for diabetes management, interacting with proteins like dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulation were used to understand its interaction with these proteins (Muthusamy & Krishnasamy, 2016).

Crystal Structure Analysis

The compound Corymbolone, closely related to the chemical , was analyzed for its crystal structure. This study provides insights into molecular configurations and potential pharmaceutical applications. It features unique supramolecular helical chains, highlighting its distinct structural characteristics (Burrett, Taylor, & Tiekink, 2014).

Solubility Studies

Research on substances like d-galactose and d-raffinose, which are structurally similar to the specified chemical, investigated their solubility in ethanol-water solutions. Such studies are essential for understanding the chemical's behavior in different solvents, crucial for pharmaceutical formulation (Zhang, Gong, Wang, & Qu, 2012).

Chemical Synthesis and Modification

Research into the easy access to derivatives of compounds like 2-(Hydroxymethyl)propane-1,2,3-triol, a structure akin to the chemical , opens up possibilities for synthesizing new compounds with varying functionalities. These studies are key to expanding the range of chemicals available for various applications, from industrial to pharmaceutical (Friedrich et al., 2003).

Lubricant Applications

A study investigated complex esters, structurally similar to the chemical , for their use as automotive gear lubricants. It highlights an application of such chemicals outside the pharmaceutical domain, demonstrating their versatility and potential in industrial contexts (Nagendramma & Kaul, 2008).

properties

IUPAC Name

2-[(5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRUOTCFENUXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.